2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide
Overview
Description
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide typically involves a multi-step process. The synthetic route often starts with the preparation of the acrylamide backbone, followed by the introduction of the cyano and dimethylamino groups. The final step involves the addition of the 4-nitrobenzyl group through an oxime formation reaction. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and nitro groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Mechanism of Action
The mechanism of action of 2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
2-cyano-3-(dimethylamino)-N-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide can be compared with similar compounds such as:
- 2-cyano-3-(dimethylamino)-N-({[(4-methylbenzyl)oxy]imino}methyl)acrylamide
- 2-cyano-3-(dimethylamino)-N-({[(4-chlorobenzyl)oxy]imino}methyl)acrylamide These compounds share similar structural features but differ in the substituents on the benzyl group. The unique properties of this compound, such as its nitro group, contribute to its distinct chemical and biological activities .
Properties
IUPAC Name |
2-cyano-3-(dimethylamino)-N-[(4-nitrophenyl)methoxyiminomethyl]prop-2-enamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-18(2)8-12(7-15)14(20)16-10-17-23-9-11-3-5-13(6-4-11)19(21)22/h3-6,8,10H,9H2,1-2H3,(H,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAAIMZLHFGTTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C#N)C(=O)NC=NOCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201129087 | |
Record name | 2-Cyano-3-(dimethylamino)-N-[[[(4-nitrophenyl)methoxy]amino]methylene]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-83-2 | |
Record name | 2-Cyano-3-(dimethylamino)-N-[[[(4-nitrophenyl)methoxy]amino]methylene]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=339103-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Cyano-3-(dimethylamino)-N-[[[(4-nitrophenyl)methoxy]amino]methylene]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201129087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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